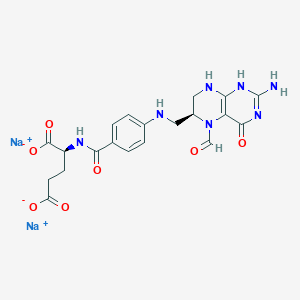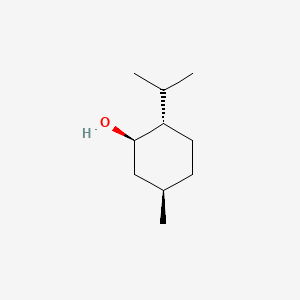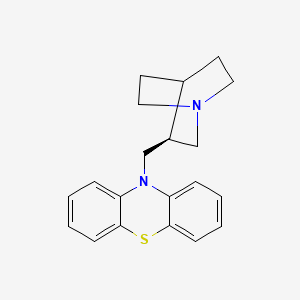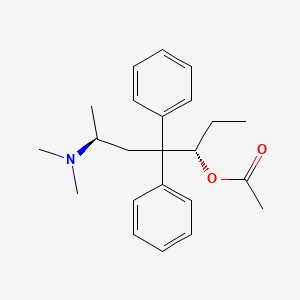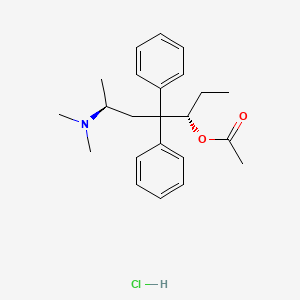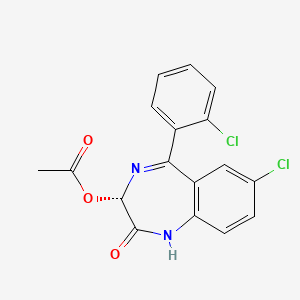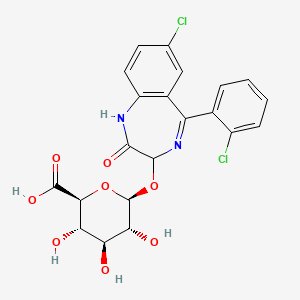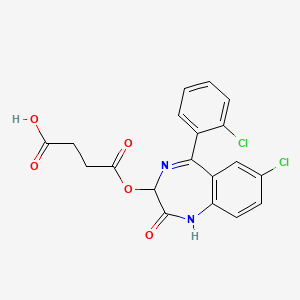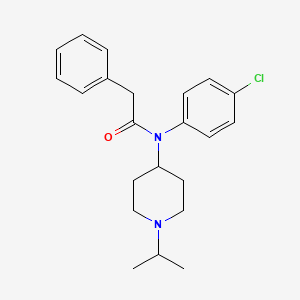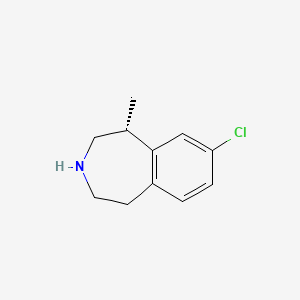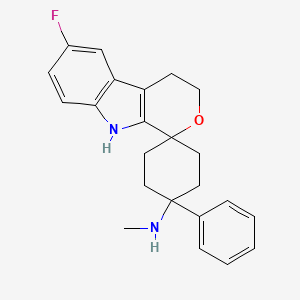
Lexanopadol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lexanopadol is a potent opioid analgesic that acts as an agonist at multiple opioid receptors, including the nociceptin receptor and the mu-opioid receptor . It is particularly suited for the management of moderate to severe chronic pain, including neuropathic pain . This compound is currently in phase II clinical trials for the treatment of pain .
Preparation Methods
One of the methods involves the use of dimethyl sulfoxide (DMSO) as a solvent for the preparation of the mother liquor . The industrial production methods for Lexanopadol are not extensively documented, but they likely involve standard pharmaceutical synthesis techniques, including purification and crystallization processes to ensure the compound’s purity and efficacy.
Chemical Reactions Analysis
Lexanopadol undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Lexanopadol has several scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of opioid receptors with their ligands.
Biology: It is used to investigate the biological pathways involved in pain perception and modulation.
Medicine: It is being studied for its potential to treat various types of pain, including neuropathic pain.
Industry: It is used in the development of new analgesic drugs with improved efficacy and safety profiles.
Mechanism of Action
Lexanopadol exerts its effects by binding to and activating multiple opioid receptors, including the nociceptin receptor and the mu-opioid receptor . This activation leads to the inhibition of pain signals in the central nervous system, resulting in analgesia. The compound’s ability to target multiple receptors may enhance its therapeutic profile and reduce the development of tolerance compared to other opioid analgesics .
Comparison with Similar Compounds
Lexanopadol is similar to other opioid analgesics, such as cebranopadol and mitragynine . it is unique in its ability to activate multiple opioid receptors, which may provide enhanced pain relief and a lower risk of tolerance development . Other similar compounds include:
Cebranopadol: Another opioid analgesic that targets multiple opioid receptors.
Mitragynine: A natural compound found in the kratom plant that also acts on opioid receptors.
This compound’s unique receptor profile and its potential for treating chronic pain make it a promising candidate for further research and development.
Properties
CAS No. |
1357348-09-4 |
|---|---|
Molecular Formula |
C23H25FN2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
6-fluoro-N-methyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine |
InChI |
InChI=1S/C23H25FN2O/c1-25-22(16-5-3-2-4-6-16)10-12-23(13-11-22)21-18(9-14-27-23)19-15-17(24)7-8-20(19)26-21/h2-8,15,25-26H,9-14H2,1H3 |
InChI Key |
AMXGKMSRYLZAEO-UHFFFAOYSA-N |
SMILES |
CNC1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
Canonical SMILES |
CNC1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GRT6006; GRT 6006; GRT-6006; GRT-13106G; GRT 13106G; GRT13106G; Lexanopadol. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


